4-iodo-N-(2-methylbenzyl)benzamide
Description
4-Iodo-N-(2-methylbenzyl)benzamide is a halogenated benzamide derivative characterized by an iodine atom at the para position of the benzoyl ring and a 2-methylbenzyl group attached to the amide nitrogen. This compound is synthesized via coupling reactions between 4-iodobenzoic acid and substituted amines under optimized conditions. For example, similar compounds like 4-iodo-N-(4-oxobutyl)benzamide are synthesized using HBTU coupling agents in DMSO, yielding high-purity products confirmed by HRMS (e.g., [M + H]+: 347.7940) . The structural features of this compound, particularly the iodine atom and hydrophobic N-substituent, make it a candidate for radiopharmaceutical applications (e.g., radioiodination using [125I]NaI) and receptor-targeted studies .
Properties
IUPAC Name |
4-iodo-N-[(2-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-11-4-2-3-5-13(11)10-17-15(18)12-6-8-14(16)9-7-12/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLBJYNLFIHMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(2-methylbenzyl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide group involves the reaction of the iodinated benzene derivative with 2-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of 4-iodo-N-(2-methylbenzyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(2-methylbenzyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
4-iodo-N-(2-methylbenzyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-iodo-N-(2-methylbenzyl)benzamide exerts its effects depends on its interaction with molecular targets. The iodine atom and benzamide group can participate in various binding interactions, influencing biological pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 4-iodo-N-(2-methylbenzyl)benzamide with structurally related benzamides, focusing on substituents and molecular properties:
Key Observations:
- Halogen Effects : Replacing iodine with bromine (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) reduces molecular weight and alters electronic properties, impacting crystallinity and intermolecular interactions (e.g., iodo-nitro vs. bromo-nitro packing) .
- Hydrogen Bonding : Compounds like 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide exhibit bilayer crystal structures stabilized by N-H···O=C hydrogen bonds and iodo-nitro interactions, unlike the target compound’s simpler packing .
Receptor Binding and Pharmacological Activity
- Sigma Receptor Ligands : 4-Iodo-N-(piperidinylethyl)benzamide ([123I]-BPB) demonstrated high affinity for sigma receptors in SPECT imaging, attributed to the piperazine moiety enhancing lipophilicity and blood-brain barrier penetration . The target compound’s 2-methylbenzyl group may limit similar applications due to reduced polarity.
- Tubulin Binding: Chloro-substituted benzamides (e.g., 16d from ) showed higher tubulin binding affinity than non-halogenated analogs, suggesting iodine’s larger atomic radius in the target compound could enhance hydrophobic interactions in binding pockets .
- Enzyme Inhibition: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) exhibited 79% PCAF HAT inhibition, highlighting the role of substituent length. The target compound’s iodine and methylbenzyl groups may prioritize steric effects over chain-length-dependent interactions .
Crystallographic and Stability Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
